molecular formula C16H14ClNO2 B5417048 N-[3-(allyloxy)phenyl]-2-chlorobenzamide

N-[3-(allyloxy)phenyl]-2-chlorobenzamide

Cat. No. B5417048
M. Wt: 287.74 g/mol
InChI Key: GEYWMZITIBPESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(allyloxy)phenyl]-2-chlorobenzamide, also known as GW806742X, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit significant pharmacological properties. In

Mechanism of Action

The exact mechanism of action of N-[3-(allyloxy)phenyl]-2-chlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation and pain. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, leading to a reduction in inflammation and pain. Additionally, it has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to exhibit neuroprotective properties by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

N-[3-(allyloxy)phenyl]-2-chlorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for further research. Furthermore, it exhibits significant pharmacological properties, making it a potential candidate for the treatment of various disorders. However, there are also some limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its pharmacological properties. Additionally, its potential side effects and toxicity need to be thoroughly investigated before it can be considered for clinical use.

Future Directions

There are several future directions for research on N-[3-(allyloxy)phenyl]-2-chlorobenzamide. One potential direction is to investigate its potential use in the treatment of inflammatory and pain-related disorders such as arthritis and neuropathic pain. Another potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully elucidate its mechanism of action and pharmacological properties, as well as its potential side effects and toxicity. Overall, this compound has significant potential for further research and development as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-[3-(allyloxy)phenyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 3-allyloxyaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and yields the desired product in good yield and purity. The synthesis method has been optimized and validated by various research groups, and the compound has been synthesized on a large scale for further research.

Scientific Research Applications

N-[3-(allyloxy)phenyl]-2-chlorobenzamide has been extensively researched for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. Furthermore, it has been shown to exhibit significant antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(3-prop-2-enoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h2-9,11H,1,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYWMZITIBPESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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